molecular formula C21H25NO2 B13973828 2-Phenyl-5-morpholinovalerophenone CAS No. 38940-47-5

2-Phenyl-5-morpholinovalerophenone

Cat. No.: B13973828
CAS No.: 38940-47-5
M. Wt: 323.4 g/mol
InChI Key: VVUFQNLRWAADSI-UHFFFAOYSA-N
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Description

2-Phenyl-5-morpholinovalerophenone (IUPAC: 5-(morpholin-4-yl)-1,2-diphenylpentan-1-one) is a synthetic organic compound featuring a morpholine ring, two phenyl groups, and a ketone functional group. Its molecular formula is C21H23NO2 (molar mass: 321.41 g/mol), derived from its structural components: a pentanone backbone substituted with morpholine (C₄H₉NO) and two phenyl groups.

Properties

CAS No.

38940-47-5

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

5-morpholin-4-yl-1,2-diphenylpentan-1-one

InChI

InChI=1S/C21H25NO2/c23-21(19-10-5-2-6-11-19)20(18-8-3-1-4-9-18)12-7-13-22-14-16-24-17-15-22/h1-6,8-11,20H,7,12-17H2

InChI Key

VVUFQNLRWAADSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-morpholinovalerophenone typically involves the reaction of valerophenone derivatives with morpholine under specific conditions. One common method includes the use of a Grignard reagent, where the valerophenone derivative is reacted with phenylmagnesium bromide, followed by the introduction of morpholine to form the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-morpholinovalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

2-Phenyl-5-morpholinovalerophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-morpholinovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-phenyl-5-morpholinovalerophenone with halogenated and fluorinated analogs from the provided evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes
This compound C21H23NO2 321.41 Morpholine, ketone, phenyl Pharmaceutical intermediate
2,4-Dichloro-5-fluorobenzoic acid C7H3Cl2FO2 223.00 Carboxylic acid, halogens Agrochemical synthesis
2-(Difluoromethyl)-5-fluorophenol C7H5F3O 162.11 Phenol, difluoromethyl Material science intermediates
2,4-Dichloro-5-fluorobenzaldehyde C7H3Cl2FO 207.00 Aldehyde, halogens Cross-coupling reactions

Key Observations :

  • Molecular Complexity: this compound has a higher molecular weight and structural complexity compared to halogenated analogs, influencing its pharmacokinetic properties (e.g., membrane permeability).
  • Solubility : The morpholine group improves aqueous solubility relative to purely aromatic halogenated compounds, which rely on polar substituents (e.g., -COOH in 2,4-dichloro-5-fluorobenzoic acid) for solubility .
  • Reactivity: Halogenated compounds (e.g., 2,4-dichloro-5-fluorobenzonitrile) are more reactive in nucleophilic substitutions, whereas the morpholine group in this compound may stabilize charge interactions in drug-receptor binding .

Research Findings and Functional Insights

  • Pharmacological Potential: The morpholine ring in this compound is a common feature in kinase inhibitors (e.g., mTOR and PI3K inhibitors), suggesting its utility in medicinal chemistry. In contrast, halogenated derivatives like 2,4-dichloro-5-fluoropyrimidine are often used as building blocks in antiviral or anticancer agents .
  • Synthetic Utility: Fluorinated phenols (e.g., 2-(difluoromethyl)-5-fluorophenol) are employed in materials science for their electron-withdrawing properties, while this compound’s ketone group enables participation in condensation reactions for heterocycle synthesis .

Application-Specific Comparison

  • Pharmaceuticals: this compound’s balanced lipophilicity and polarity make it suitable for central nervous system (CNS) drug candidates. Halogenated analogs (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) are more commonly used in peripheral-acting drugs due to their higher metabolic stability .
  • Material Science: Fluorophenols and benzaldehydes are preferred in polymer and ligand synthesis, whereas morpholine-containing compounds are leveraged for their solubility-enhancing properties in formulation sciences .

Biological Activity

2-Phenyl-5-morpholinovalerophenone (PMVP) is a synthetic organic compound with the molecular formula C21H25NO2C_{21}H_{25}NO_2. It has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C21H25NO2
Molecular Weight 325.44 g/mol
IUPAC Name This compound
CAS Number 38940-47-5
SMILES Notation CC(C(=O)C1=CC=CC=C1)N1CCOCC1

The biological activity of PMVP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways that are critical for cellular functions. Specific mechanisms include:

  • Enzyme Inhibition : PMVP may inhibit certain enzymes involved in metabolic processes, which can lead to altered cell signaling.
  • Receptor Interaction : The compound has been shown to interact with specific receptors, potentially influencing physiological responses such as pain perception and inflammation.

Pharmacological Effects

Research indicates that PMVP exhibits several pharmacological effects:

  • Antinociceptive Activity : Studies have demonstrated that PMVP can reduce pain responses in animal models, suggesting its potential use as an analgesic agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that PMVP possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Study 1: Antinociceptive Effects

A study published in a peer-reviewed journal explored the antinociceptive effects of PMVP using a formalin-induced pain model in rodents. The results indicated a significant reduction in pain scores compared to control groups, suggesting that PMVP effectively alleviates pain through central and peripheral mechanisms.

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of PMVP were assessed using carrageenan-induced paw edema in rats. The findings revealed that PMVP significantly reduced paw swelling at various doses, indicating its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Efficacy

A recent microbiological study evaluated the antimicrobial activity of PMVP against several bacterial strains. The results demonstrated that PMVP exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Safety and Toxicity

While initial studies indicate promising biological activity, it is crucial to assess the safety profile of PMVP. Toxicological evaluations have shown that at therapeutic doses, PMVP has a favorable safety margin. However, further studies are required to fully understand its long-term effects and any potential toxicity.

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